10-Phenethyl-10H-phenothiazine
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Description
10-Phenethyl-10H-phenothiazine is a compound that belongs to the phenothiazine class . It is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Synthesis Analysis
The synthesis of phenothiazine derivatives, including 10-Phenethyl-10H-phenothiazine, involves a ring-fusion approach to extend the conjugation length of phenothiazines . This process results in a series of novel extended phenothiazines .Molecular Structure Analysis
The molecular structure of 10-Phenethyl-10H-phenothiazine is characterized by a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring . The molecular formula is C18H13NS and the molecular weight is 275.37 .Chemical Reactions Analysis
10-Phenethyl-10H-phenothiazine is an organic photocatalyst with a high reduction potential . It exhibits intriguing π-conjugation length-dependent photophysical and redox properties .Physical And Chemical Properties Analysis
10-Phenethyl-10H-phenothiazine is a solid at room temperature . It exhibits intriguing π-conjugation length-dependent photophysical and redox properties . It also shows continuous red shifts of light absorption with increasing numbers of fused rings .Safety and Hazards
Future Directions
The future research directions for 10-Phenethyl-10H-phenothiazine could include further exploration of its photophysical and redox properties, as well as its potential applications in optoelectronic devices and bioimaging . The development of novel phenothiazine-based materials for optoelectronic and catalytic applications is also a promising direction .
properties
IUPAC Name |
10-(2-phenylethyl)phenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NS/c1-2-8-16(9-3-1)14-15-21-17-10-4-6-12-19(17)22-20-13-7-5-11-18(20)21/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGMAOXFJJBPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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